Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a piperidine derivative that is commonly used as a reagent in organic synthesis and is known to exhibit several biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate is not fully understood. However, it is known to interact with various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has been suggested that Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate may act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. These actions may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate has been shown to exhibit several biochemical and physiological effects. It has been shown to possess anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy. It has also been shown to possess analgesic and anti-inflammatory effects, indicating its potential use in the treatment of pain and inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate in lab experiments is its ability to easily form piperidine derivatives. This allows for the synthesis of a wide range of compounds with potential biological activity. However, one limitation of using Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the use of Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate in scientific research. One potential direction is the development of novel piperidine derivatives with enhanced biological activity. Another direction is the investigation of the mechanism of action of Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate and its potential use in the treatment of various neurological and psychiatric disorders. Additionally, the development of new synthesis methods for Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate may allow for the production of larger quantities of the compound, enabling further research and development.
Synthesis Methods
Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate is synthesized by reacting Tert-butyl 4-formylpiperidine-1-carboxylate with 2-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate has several applications in scientific research. It is commonly used as a reagent in organic synthesis for the preparation of various piperidine derivatives. It is also used as a starting material for the synthesis of other compounds that exhibit biological activity, such as antipsychotics and antidepressants. Additionally, Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate has been shown to exhibit several biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-12,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBFEUWSMWOEGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate |
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